molecular formula C20H17FO4 B5327932 (2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one

Cat. No.: B5327932
M. Wt: 340.3 g/mol
InChI Key: NLTQXVMDMGNDIZ-QPJJXVBHSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 5-fluoro-3-methyl-1-benzofuran-2-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure-activity relationships (SAR) can be studied to optimize its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to the inhibition of cancer cell growth and proliferation. The molecular pathways involved could include apoptosis, cell cycle arrest, or inhibition of angiogenesis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: A similar chalcone with a phenyl group instead of the benzofuran moiety.

    (2E)-3-(3,4-dimethoxyphenyl)-1-(2-thienyl)prop-2-en-1-one: A chalcone with a thiophene ring instead of the benzofuran moiety.

    (2E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A chalcone with a fluorophenyl group instead of the benzofuran moiety.

Uniqueness

The uniqueness of (2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups and aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other chalcones. The presence of the benzofuran moiety and the fluorine atom can significantly influence its properties and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4/c1-12-15-11-14(21)6-9-17(15)25-20(12)16(22)7-4-13-5-8-18(23-2)19(10-13)24-3/h4-11H,1-3H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTQXVMDMGNDIZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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